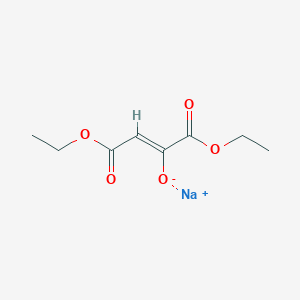

Diethyl oxalacetate sodium salt

説明

Diethyl oxalacetate sodium salt is a chemical compound that has been studied for its ability to form complexes with various substances. It has been shown to interact with dopamine and amphetamines, suggesting its potential use as a receptor for these compounds. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an analog of diethyl oxalacetate sodium salt, has been specifically noted for its amphiphilic character and its ability to yield stable complexes with these neurotransmitters and drugs, as evidenced by the formation of a double helical supramolecular structure with (+)-amphetamine .

Synthesis Analysis

The synthesis of sodium diethyl oxalacetate involves a Claisen condensation reaction between acetic and oxalic acid esters. The optimal conditions for this synthesis have been determined to include a molar ratio of ethyl acetate to diethyl oxalate of 1.02:1, a base concentration of 19.5%, and a reaction time of 4 hours. Under these conditions, the yield of sodium diethyl oxalacetate can reach 76% . This synthesis process is crucial for producing the sodium salt form of diethyl oxalacetate, which is necessary for further reactions and studies.

Molecular Structure Analysis

The molecular structure of related compounds, such as diethylammonium hydrogen oxalate, has been characterized by discrete oxalate monoanions and diethylammonium cations. The oxalate ions in these structures are centrosymmetric and form hydrogen-bonded linear chains. The diethylammonium cations link these chains through three-center N-H⋯O hydrogen bonds . Although this structure is not of the sodium salt itself, it provides insight into the potential structural characteristics of related oxalate compounds.

Chemical Reactions Analysis

The sodium salt of diethyl oxalacetate has been shown to react with phenyl hydrazine under acidic conditions to form 1-phenyl-3-carbethoxy-5-pyrazolone. This reaction demonstrates the reactivity of the sodium salt and its potential for forming heterocyclic compounds. The structure of the product was confirmed by infrared spectroscopy . Additionally, the study of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, provides evidence of the decomposition products that can arise from the thiono-thiolo rearrangement process, further highlighting the chemical reactivity of oxalate salts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diethyl oxalacetate sodium salt are not detailed in the provided papers, the studies do offer insights into the properties of closely related compounds. For instance, the crystal structure and solution studies of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate suggest that it can form stable complexes with certain organic molecules, which could indicate solubility in various solvents and potential applications in supramolecular chemistry . The synthesis and reaction conditions described for sodium diethyl oxalacetate also imply that the compound is stable under certain conditions and can be manipulated for further chemical synthesis .

科学的研究の応用

Summary of the Application

Diethyl oxalacetate sodium salt is used as a reagent to synthesize Spiro [indoline-3,4′-pyrano [2,3- c ]pyrazole derivatives. These derivatives are synthesized via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate .

Methods of Application

The experimental procedure involves a one-pot reaction where Diethyl oxalacetate sodium salt, isatins, malononitrile, and hydrazine hydrate are combined. The reaction conditions and parameters would depend on the specific requirements of the experiment .

Results or Outcomes

The result of this application is the successful synthesis of Spiro [indoline-3,4′-pyrano [2,3- c ]pyrazole derivatives . The yield and purity of the product would depend on the specific conditions of the experiment.

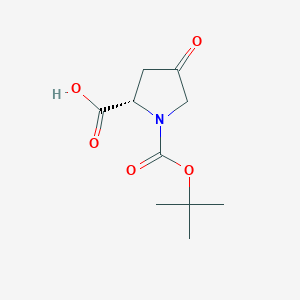

2. Synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines

Summary of the Application

Diethyl oxalacetate sodium salt is used as a reagent to synthesize 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. These compounds are synthesized by reacting Diethyl oxalacetate sodium salt with various aldehydes and primary amines .

Methods of Application

The experimental procedure involves reacting Diethyl oxalacetate sodium salt with various aldehydes and primary amines. The reaction conditions and parameters would depend on the specific requirements of the experiment .

Results or Outcomes

The result of this application is the successful synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . The yield and purity of the product would depend on the specific conditions of the experiment.

3. Preparation of Oxaloacetic Acid

Summary of the Application

Diethyl oxalacetate sodium salt is used in the preparation of oxaloacetic acid . Oxaloacetic acid is a key intermediate in the citric acid cycle, which is a central metabolic pathway in all aerobic organisms.

Methods of Application

The preparation of oxaloacetic acid from Diethyl oxalacetate sodium salt would involve hydrolysis, which can be achieved under acidic or basic conditions .

Results or Outcomes

The result of this application is the successful preparation of oxaloacetic acid . The yield and purity of the product would depend on the specific conditions of the experiment.

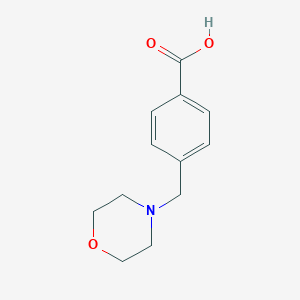

4. Active Pharmaceutical Intermediate

Summary of the Application

Diethyl oxalacetate sodium salt is used as an active pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances, and it is capable of reacting further to give the final product.

Methods of Application

The methods of application would depend on the specific pharmaceutical being synthesized .

Results or Outcomes

The result of this application is the successful synthesis of a pharmaceutical product . The yield and purity of the product would depend on the specific conditions of the experiment.

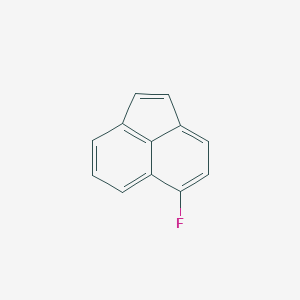

5. Synthesis of 2-nitro-4-fluoro triazole diester

Summary of the Application

Diethyl oxalacetate sodium salt is used as a reagent to synthesize 2-nitro-4-fluoro triazole diester . This compound is synthesized by treating Diethyl oxalacetate sodium salt with 2-nitro-4-fluoro-phenylazide .

Methods of Application

The experimental procedure involves treating Diethyl oxalacetate sodium salt with 2-nitro-4-fluoro-phenylazide . The reaction conditions and parameters would depend on the specific requirements of the experiment .

Results or Outcomes

The result of this application is the successful synthesis of 2-nitro-4-fluoro triazole diester .

6. Preparation of Oxaloacetic Acid

Summary of the Application

Diethyl oxalacetate sodium salt is used in the preparation of oxaloacetic acid . Oxaloacetic acid is a key intermediate in the citric acid cycle, which is a central metabolic pathway in all aerobic organisms .

Methods of Application

The preparation of oxaloacetic acid from Diethyl oxalacetate sodium salt would involve hydrolysis, which can be achieved under acidic or basic conditions .

Results or Outcomes

The result of this application is the successful preparation of oxaloacetic acid . .

Safety And Hazards

Diethyl oxalacetate sodium salt is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUICGIJODKOS-YSMBQZINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethyl oxalacetate sodium salt | |

CAS RN |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

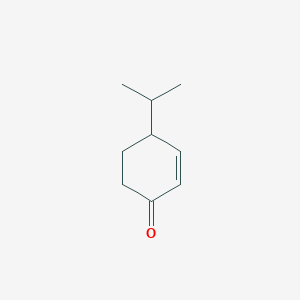

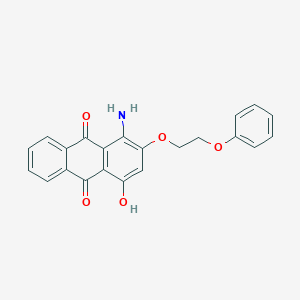

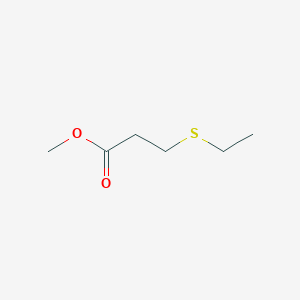

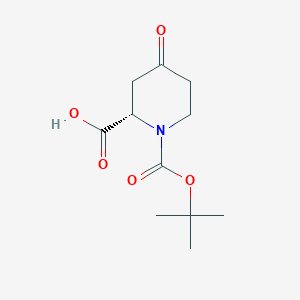

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)